2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular formula of “2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride” is C10H14BrNO2 . The molecular weight is 260.128 Da . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
At a hepatic extraction ratio of 0.80, “2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride” was extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation after incubation with pooled human hepatocytes .Scientific Research Applications
- The compound’s potential as an entactogen (enhancing emotional closeness) and empathogen (promoting empathy) has been suggested .
- Studies have investigated the pharmacokinetics of 2C-B, including its onset of action (20–40 minutes orally), elimination half-life (approximately 2.5 hours), and duration of action (4–12 hours depending on administration route) .
- Metabolism pathways and toxicological detection methods have also been explored .
Psychotherapy and Mental Health Research
Pharmacokinetics and Metabolism
Illicit Market and Forensic Analysis
Mechanism of Action
Target of Action
The primary targets of 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes .
Mode of Action
2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride interacts with its targets by acting as a partial agonist This partial activation can lead to changes in the cell’s function, affecting various physiological and psychological processes .
Biochemical Pathways
Given its interaction with serotonin receptors, it is likely that it impacts the serotonergic pathways in the brain . These pathways are involved in mood regulation, sleep, appetite, and other functions .
Result of Action
It is known to produce analgesia, numbness, and reduction of physical feeling . It also induces behavioral, neurochemical, and electrophysiological changes similar to other psychedelics, entactogens, and stimulants .
Safety and Hazards
properties
IUPAC Name |
2-(4-bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-13-8-5-7(3-4-12)6-9(14-2)10(8)11;/h5-6H,3-4,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAZQHQOCIXVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride |
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